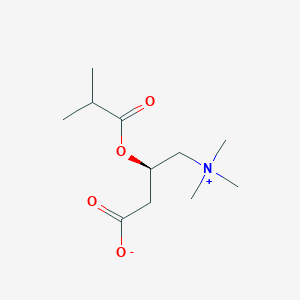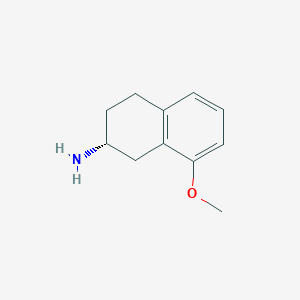
(R)-(+)-8-Methoxy-2-aminotetralin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-(+)-8-Methoxy-2-aminotetralin, also known as (R)-(+)-8-OH-DPAT, is a selective agonist for the dopamine D3 and D2 receptors. It is a chemical compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
(R)-(+)-8-Methoxy-2-aminotetralin acts as a partial agonist at the dopamine D3 and D2 receptors. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation. (R)-(+)-8-Methoxy-2-aminotetralin also has an affinity for the serotonin 5-HT1A receptor, which may contribute to its antidepressant effects.
生化和生理效应
(R)-(+)-8-Methoxy-2-aminotetralin has been shown to have a range of biochemical and physiological effects. Studies have suggested that it may increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, (R)-(+)-8-Methoxy-2-aminotetralin may have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
(R)-(+)-8-Methoxy-2-aminotetralin has several advantages for lab experiments. It is a selective agonist for the dopamine D3 and D2 receptors, which allows for the specific targeting of these receptors in experiments. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, (R)-(+)-8-Methoxy-2-aminotetralin has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, it is difficult to obtain in large quantities, which may limit its use in some studies.
未来方向
There are several future directions for research on (R)-(+)-8-Methoxy-2-aminotetralin. One area of interest is its potential therapeutic applications in the treatment of addiction. Studies have suggested that (R)-(+)-8-Methoxy-2-aminotetralin may be useful in reducing drug-seeking behavior and relapse in animal models of addiction. Another area of interest is its potential use in the treatment of depression. (R)-(+)-8-Methoxy-2-aminotetralin has been shown to have antidepressant effects in animal models, and further research may explore its potential as a novel antidepressant medication. Additionally, (R)-(+)-8-Methoxy-2-aminotetralin may have applications in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Further research may explore its potential as a neuroprotective agent in humans.
合成方法
The synthesis of (R)-(+)-8-Methoxy-2-aminotetralin involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[d]azepine with 4-methoxybenzylamine. The reaction is catalyzed by a chiral catalyst, which leads to the formation of the desired enantiomer, (R)-(+)-8-Methoxy-2-aminotetralin. This synthesis method has been widely used in the production of (R)-(+)-8-Methoxy-2-aminotetralin for scientific research purposes.
科学研究应用
(R)-(+)-8-Methoxy-2-aminotetralin has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine D3 and D2 receptors, which are involved in the regulation of mood, reward, and motivation. Studies have suggested that (R)-(+)-8-Methoxy-2-aminotetralin may be useful in the treatment of addiction, depression, and Parkinson's disease.
属性
IUPAC Name |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-8-Methoxy-2-aminotetralin | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
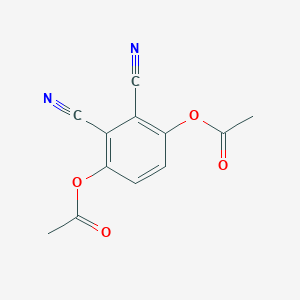
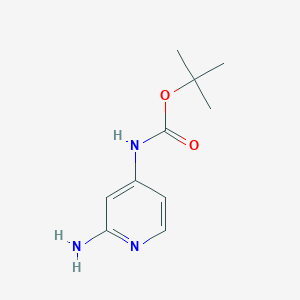
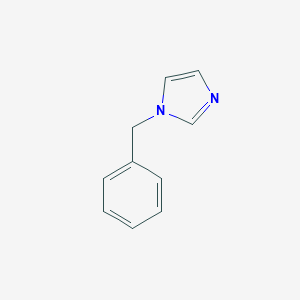
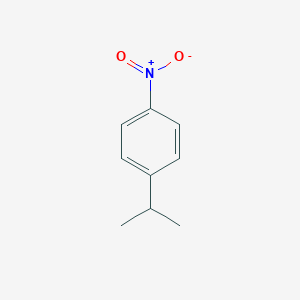
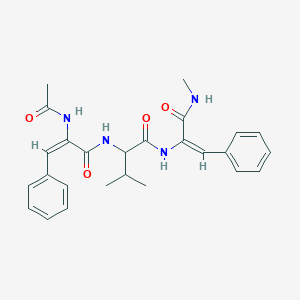
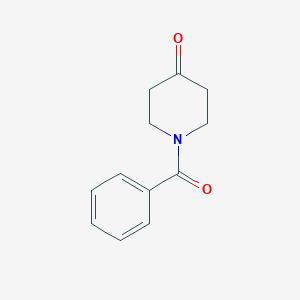
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
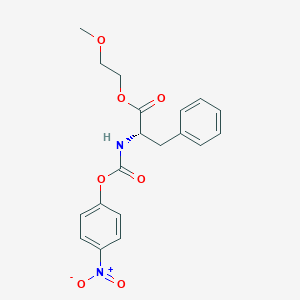

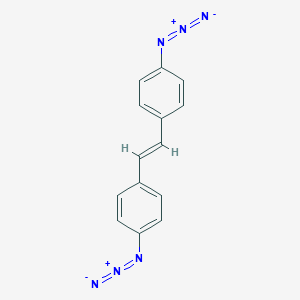
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
